molecular formula C11H13Cl2N3S B14563114 N-(3,4-Dichlorophenyl)tetrahydropyridazine-1(2H)-carbothioamide CAS No. 61653-58-5

N-(3,4-Dichlorophenyl)tetrahydropyridazine-1(2H)-carbothioamide

Cat. No.: B14563114
CAS No.: 61653-58-5
M. Wt: 290.2 g/mol
InChI Key: FYLXUQJGZLZINO-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)tetrahydropyridazine-1(2H)-carbothioamide is a chemical compound characterized by the presence of a dichlorophenyl group attached to a tetrahydropyridazine ring with a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)tetrahydropyridazine-1(2H)-carbothioamide typically involves the reaction of 3,4-dichloroaniline with a suitable tetrahydropyridazine precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)tetrahydropyridazine-1(2H)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

N-(3,4-Dichlorophenyl)tetrahydropyridazine-1(2H)-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)tetrahydropyridazine-1(2H)-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine
  • Methyl 2-[(3,4-dichlorophenyl)carbamoyl]-4,5-dimethyl-1,2,3,6-tetrahydropyridazine-1-carboxylate

Uniqueness

N-(3,4-Dichlorophenyl)tetrahydropyridazine-1(2H)-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group and carbothioamide functionality make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

61653-58-5

Molecular Formula

C11H13Cl2N3S

Molecular Weight

290.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)diazinane-1-carbothioamide

InChI

InChI=1S/C11H13Cl2N3S/c12-9-4-3-8(7-10(9)13)15-11(17)16-6-2-1-5-14-16/h3-4,7,14H,1-2,5-6H2,(H,15,17)

InChI Key

FYLXUQJGZLZINO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(NC1)C(=S)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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